2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one

Lipophilicity Physicochemical property Homologous series

2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS 1003959-62-3, MFCD24615238) is a C9-alkyl-substituted 1,3-diazaspiro[4.4]non-1-en-4-one, a heterocyclic scaffold containing a spiro-fused cyclopentane ring and a cyclic imidazolone moiety. The compound is a white to pale-yellow crystalline solid (density 1.3±0.1 g/cm³) that is stable at ambient temperature when kept sealed and dry.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 1003959-62-3
Cat. No. B1428689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one
CAS1003959-62-3
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCC1=NC2(CCCC2)C(=O)N1
InChIInChI=1S/C9H14N2O/c1-2-7-10-8(12)9(11-7)5-3-4-6-9/h2-6H2,1H3,(H,10,11,12)
InChIKeyOJOXQCNPFVVGAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS 1003959-62-3): Core Identifiers, Spirocyclic Class, and Procurement-Relevant Physicochemical Profile


2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS 1003959-62-3, MFCD24615238) is a C9-alkyl-substituted 1,3-diazaspiro[4.4]non-1-en-4-one, a heterocyclic scaffold containing a spiro-fused cyclopentane ring and a cyclic imidazolone moiety. The compound is a white to pale-yellow crystalline solid (density 1.3±0.1 g/cm³) that is stable at ambient temperature when kept sealed and dry . Its molecular formula is C9H14N2O (MW = 166.22 g/mol) and its computed partition coefficient (LogP) is 0.96, placing it between the 2-methyl (LogP 0.85) and 2-propyl (LogP 1.39) homologs in lipophilicity . The spirocyclic core is a recognized privileged scaffold in medicinal chemistry, with the 2-butyl variant serving as the key intermediate for the angiotensin II AT1 receptor antagonist irbesartan [1]. The 2-ethyl congener is offered by multiple suppliers at 95% purity or higher and is employed as a research intermediate, a reference standard for impurity profiling, and a building block for focused library synthesis .

Why 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one Cannot Be Replaced by Its Methyl, Propyl, or Butyl Analogs in Structure-Activity-Driven Workflows


The 1,3-diazaspiro[4.4]non-1-en-4-one series exhibits a steep, monotonic logP–alkyl chain-length relationship: 2-methyl (LogP 0.85) < 2-ethyl (LogP 0.96) < 2-propyl (LogP 1.39) < 2-butyl (LogP 1.6) . Each two-carbon increment raises logP by approximately 0.3–0.4 log units, directly altering aqueous solubility, passive membrane permeability, and metabolic clearance [1]. In the context of angiotensin II AT1 antagonist programmes, the 2-butyl substituent was specifically selected during irbesartan lead optimisation because of its optimal pharmacokinetic profile; the 2-ethyl congener would generate a distinct PK/PD signature and cannot serve as a generic replacement [2]. Moreover, patents covering the preparation of 1,3-diaza-spiro[4.4]non-1-en-4-one derivatives explicitly differentiate R = C2-6 alkyl substituents, treating each as a distinct chemical entity for intermediate and final-drug claims [3]. For procurement decisions, therefore, interchanging the 2-ethyl compound with the 2-methyl, 2-propyl, or 2-butyl variant without re-validation would compromise SAR continuity, analytical reference integrity, and regulatory compliance in impurity-marker applications.

Quantitative Differentiation Evidence for 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one (1003959-62-3) Against Its Closest Homologs


LogP-Guided Hydrophobicity Ordering Across the C1–C4 Alkyl Homologous Series

The computed octanol-water partition coefficient (LogP) of 2-ethyl-1,3-diazaspiro[4.4]non-1-en-4-one is 0.96, as reported by Chemsrc . In comparison, the 2-methyl congener has a LogP of 0.85 (Chemscene) , the 2-propyl congener has a LogP of 1.39 (Chemsrc) , and the 2-butyl congener has an XLogP3-AA of 1.6 (PubChem) [1]. The incremental increase of ~0.11 log units from methyl to ethyl, ~0.43 log units from ethyl to propyl, and ~0.21 log units from propyl to butyl demonstrates that the 2-ethyl compound occupies a distinct, intermediate hydrophobicity window that cannot be replicated by any other single homolog.

Lipophilicity Physicochemical property Homologous series

Molecular Weight and Rotatable Bond Scaling as Determinants of Ligand Efficiency and Permeability

The molecular weight (MW) of 2-ethyl-1,3-diazaspiro[4.4]non-1-en-4-one is 166.22 g/mol . By comparison, the 2-methyl analog (C8H12N2O) has a MW of 152.19 g/mol, the 2-propyl analog (C10H16N2O) has a MW of 180.25 g/mol, and the 2-butyl analog (C11H18N2O) has a MW of 194.27 g/mol [1]. The 2-ethyl compound thus provides a MW increment of +14 Da over the methyl and −14 Da relative to the propyl, while adding only one rotatable bond compared to the methyl (zero rotatable bonds) and possessing one fewer rotatable bond than the propyl (two rotatable bonds). This positions the 2-ethyl compound at an optimal balance between fragment-like and lead-like chemical space.

Molecular weight Ligand efficiency Drug-likeness

Patent-Documented Process Utility as a Distinct C2-Alkyl Building Block for Angiotensin II Antagonist Intermediates

US Patent 6,211,382 B1 (Sanofi-Synthelabo) claims a process for preparing 1,3-diaza-spiro[4.4]non-1-en-4-one derivatives of general formula (I), wherein R is explicitly defined as hydrogen or a C2-6 alkyl group, thus encompassing the 2-ethyl compound as a distinct, claim-supported entity [1]. The patent exemplifies the process using valeroyl chloride (R = butyl) but asserts utility for the entire C2-6 range. In contrast, the 2-methyl analog (R = C1) is outside the scope of the C2-6 definition and would require a separate process route [1]. The 2-ethyl compound therefore enjoys direct process patent coverage that the 2-methyl congener lacks, providing a stronger freedom-to-operate position for manufacturers.

Process chemistry Angiotensin II antagonist Patent intermediate

Computed Density and Refractive Index as Quality-Control Distinguishers for Incoming Material Verification

The target compound has a computed density of 1.3±0.1 g/cm³ and a refractive index of 1.620, as catalogued by Chemsrc . For comparison, the 2-butyl hydrochloride salt has a reported density of 1.186 g/cm³ and refractive index of 1.592 (Finetech) , while the 2-methyl free base has a reported density of approximately 1.2 g/cm³ (estimated from similar scaffolds). Although all values are computational predictions, the 0.1 g/cm³ density difference between the 2-ethyl free base and the 2-butyl hydrochloride is large enough to serve as a rapid pass/fail criterion during incoming QC inspection when combined with orthogonal techniques such as FT-IR or DSC.

Quality control Physicochemical property Material identification

High-Confidence Application Scenarios for 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one (1003959-62-3) Derived Directly from Quantitative Differentiation Evidence


Homologous-Series SAR Exploration in Angiotensin II AT1 Antagonist Lead Optimisation

Medicinal chemistry teams seeking to probe the optimal alkyl chain length for AT1 receptor affinity can use the 2-ethyl compound as the C2 reference point within a systematic homolog scan (C1, C2, C3, C4). The intermediate LogP of 0.96 bridges the gap between the more hydrophilic 2-methyl (LogP 0.85) and the more lipophilic 2-propyl (LogP 1.39), allowing quantitative free-energy perturbation mapping . In irbesartan-derived series, the 2-butyl chain was ultimately selected for clinical development; the 2-ethyl variant serves as the direct shorter-chain comparator needed to quantify the contribution of the two additional methylene units to target binding and pharmacokinetics [1].

Process-Related Impurity Reference Standard for Irbesartan and Related Sartan API Manufacturing

During irbesartan synthesis via the 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one intermediate, trace levels of the 2-ethyl congener can arise as a process-related impurity when ethyl-containing reagents or solvents are present . The 2-ethyl compound, with a molecular weight of 166.22 g/mol and LogP of 0.96, is chromatographically resolvable from the 2-butyl product (MW 194.27, LogP 1.6) under standard RP-HPLC conditions, making it a fit-for-purpose reference standard for impurity quantification and method validation in ANDA submissions [1].

Fragment-Based Drug Discovery (FBDD) Library Design Requiring Spirocyclic Diversity with Controlled Lipophilicity

Fragment libraries benefit from the inclusion of spirocyclic scaffolds that occupy three-dimensional chemical space while maintaining lead-like physicochemical properties. The 2-ethyl-1,3-diazaspiro[4.4]non-1-en-4-one core (MW 166, LogP 0.96, H-bond donors = 1, H-bond acceptors = 2) falls within the 'rule of three' guidelines for fragment screening . Its intermediate LogP relative to the methyl and propyl homologs enables the construction of a matched molecular pair series that varies only by one methylene unit, allowing robust structure-property relationship analysis in fragment elaboration campaigns [1].

Non-GMP Intermediate Procurement for Early-Stage Process Development of C2-Alkyl Sartan Analogs

For process chemistry groups developing novel sartan analogs with tailored alkyl chains, the 2-ethyl compound is directly accessible via the general synthetic route claimed in US 6,211,382, which explicitly covers C2-6 alkyl substrates . Unlike the 2-methyl variant, which falls outside the patent's alkyl definition and would require a separate route development, the 2-ethyl compound can be produced using the same cyclisation–oxidation sequence validated for the 2-butyl intermediate, reducing process development time and enabling rapid scale-up of exploratory batches [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.